Ethyl 2-(1,3-dioxan-2-YL)benzoylformate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

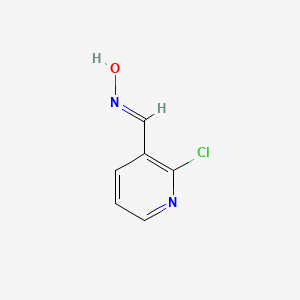

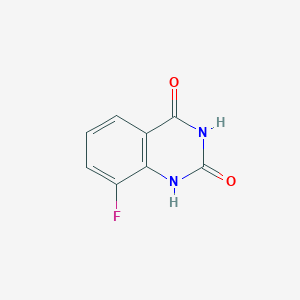

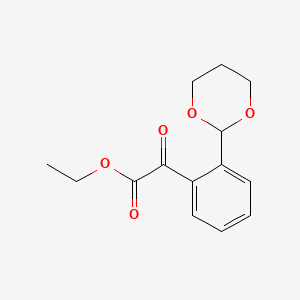

Ethyl 2-(1,3-dioxan-2-YL)benzoylformate is a chemical compound with the molecular formula C14H16O5 . Its average mass is 264.274 Da and its monoisotopic mass is 264.099762 Da .

Synthesis Analysis

The synthesis of Ethyl 2-(1,3-dioxan-2-YL)benzoylformate can be achieved from Diethyl oxalate and 1,3-Dioxane,2-(2-bromophenyl)-(9CI) .Molecular Structure Analysis

The systematic name of this compound is Ethyl 2-(1,3-dioxan-2-yl)phenylacetate . The SMILES representation of its structure is CCOC(=O)C(=O)C1=CC=CC=C1C2OCCCO2 .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 384.5±37.0 °C at 760 mmHg . It has 5 hydrogen bond acceptors and 5 freely rotating bonds . Its polar surface area is 62 Å2 and its molar refractivity is 67.2±0.3 cm3 .Aplicaciones Científicas De Investigación

Novel Protecting and Activating Group for Amine Synthesis

The compound 2-(1,3-Dioxan-2-yl)ethylsulfonyl group has been identified as a versatile protecting and activating group for amine synthesis. It facilitates the easy sulfonation of primary and secondary amines with excellent yields. This compound is stable under basic and reductive conditions and can be removed by heating in a hot aqueous solution of trifluoroacetic acid (Sakamoto et al., 2006).

Alkylation of Cyclic Amines

Ethyl 2-(1,3-dioxane-2-yl)ethyl substituted benzimidazole substituted N-heterocyclic carbenes precursors and their ruthenium complexes have been synthesized and characterized. These complexes show excellent activity in the alkylation of pyrrolidine and morpholine with alcohols, indicating their potential use in organic synthesis (Öznur Doğan Ulu et al., 2017).

Propiedades

IUPAC Name |

ethyl 2-[2-(1,3-dioxan-2-yl)phenyl]-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-2-17-13(16)12(15)10-6-3-4-7-11(10)14-18-8-5-9-19-14/h3-4,6-7,14H,2,5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYFOEILOJORME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1C2OCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450997 |

Source

|

| Record name | ETHYL 2-(1,3-DIOXAN-2-YL)BENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(1,3-dioxan-2-YL)benzoylformate | |

CAS RN |

208196-15-0 |

Source

|

| Record name | ETHYL 2-(1,3-DIOXAN-2-YL)BENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.